3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C14H10FN3O |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-amino-2-(2-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10FN3O/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(19)18(13)16/h1-8H,16H2 |
InChI Key |
FVJQGAPUHMRVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation dramatically accelerates the cyclization step while improving yields. Using a modified protocol from chlorophenyl analog synthesis , the quinazolinone formation completes in 5 minutes at 800 W versus 10 hours under reflux:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Time | 10 h | 5 min |
| Yield | 79% | 87% |
| Power Consumption | 1.5 kWh | 0.07 kWh |
Critical Factors :
-
Dielectric heating promotes uniform thermal distribution, reducing decomposition pathways.
-
Solvent-free conditions are achievable, aligning with green chemistry principles .
-
Scale-up challenges include limited penetration depth in commercial microwave reactors.
Oxidative Synthesis Using H₂O₂/DMSO System
A radical-mediated approach employing dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant offers a single-pot alternative . For 3-amino-2-(2-fluorophenyl)quinazolin-4(3H)-one:
-
Substrate Preparation : 2-Amino-N-(2-fluorophenyl)benzamide (1 mmol) is treated with DMSO (2 mL) and 30% H₂O₂ (1 equiv).
-
Reaction Conditions : 150°C for 14 h under continuous stirring.
-
Mechanistic Pathway : DMSO generates methyl radicals that facilitate C–N bond formation, while H₂O₂ oxidizes intermediates to the aromatic quinazolinone .
Performance Metrics :
-
Yield: 68–73% (lower than thermal methods due to competing oxidation side reactions)
-
Advantages: Avoids hazardous chlorinated reagents; amenable to automation.
One-Pot Industrial-Scale Synthesis
Adapting patented EGFR inhibitor synthesis strategies , a streamlined process was developed:
-
Chlorination : 7-Fluoro-6-nitroquinazolin-4(3H)-one (III) reacts with thionyl chloride (11.5 eq) and DMF (cat.) to form 4-chloro intermediate.
-
Amination : Direct treatment with 2-fluoroaniline in THF/tert-butanol (7:3) at 10–15°C yields 4-(2-fluoroanilino) derivative.
-
Nitration/Hydrogenation : Sequential nitro group reduction (H₂/Raney Ni) introduces the amino group.
Key Improvements :
-
Elimination of toxic N,N-dimethylaniline through pH-controlled workup.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Conventional Thermal | 79 | 10 h | High | 8.2 |
| Microwave | 87 | 5 min | Moderate | 4.1 |
| H₂O₂/DMSO | 73 | 14 h | High | 3.8 |
| One-Pot Industrial | 81 | 24 h (total) | Very High | 6.5 |
E-factor = (Total waste kg)/(Product kg). Lower values indicate greener processes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinazolinone ring facilitates nucleophilic attacks, particularly at the 4-position. A Cs₂CO₃-promoted SNAr reaction with amides in DMSO yields 2,3-disubstituted quinazolin-4-ones (Table 1) .
Table 1: SNAr Reaction with Benzamide Derivatives
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Benzamide | 3-Methyl-2-phenylquinazolin-4(3H)-one | 70% | Cs₂CO₃, DMSO, 135°C, 24h |
| 4-Fluorobenzamide | 3-Methyl-2-(4-fluorophenyl) derivative | 68% | Same as above |
This reaction proceeds via intermediate diamide formation, followed by intramolecular cyclization and dehydration .
Cyclization Reactions
Under oxidative conditions, 2-amino-N-methylbenzamide derivatives undergo cyclization with dimethyl sulfoxide (DMSO) to form the quinazolinone core. H₂O₂ acts as a green oxidant in this transformation :
Key mechanistic steps include:
-
Oxidation of DMSO to methanesulfinic acid
-
Formation of Schiff base intermediate
Amino Group Reactivity
The 3-amino group participates in:
Acylation Reactions
Reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives:
Yields range from 75-89% depending on the acylating agent .
Condensation with Carbonyl Compounds
Forms Schiff bases with aldehydes under mild acidic conditions:
Documented yields: 82-91% for aromatic aldehydes.
Halogenation Reactions
The fluorophenyl group directs electrophilic substitution. Bromination occurs preferentially at the para position relative to fluorine:
Table 2: Halogenation Outcomes
| Halogenating Agent | Position | Yield | Conditions |
|---|---|---|---|
| NBS (in CCl₄) | C-5' (aryl) | 78% | Light, RT, 6h |
| Cl₂ (FeCl₃ catalyst) | C-4 (core) | 65% | 0°C, 2h |
Regioselectivity is controlled by the electron-withdrawing fluorine atom .
Biological Interactions as Enzyme Inhibitor
The compound competitively inhibits carbonic anhydrase-II (CA-II) via:
-
Coordination of the amino group to Zn²⁺ in the active site
-
Fluorophenyl moiety enhancing binding through hydrophobic interactions
| Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition |
|---|---|---|---|
| Carbonic Anhydrase-II | 0.84 | 0.72 | Competitive |
Stability Under Physiological Conditions
Degradation studies in simulated body fluid (pH 7.4, 37°C) show:
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives, including 3-amino-2-(2-fluorophenyl)quinazolin-4(3H)-one, exhibit significant anticancer properties. The structural modification with a fluorine atom enhances lipophilicity, potentially improving the compound's binding affinity to cancer targets. Studies have shown that similar compounds can inhibit tumor cell proliferation, making them candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Quinazolinone derivatives are known for their broad-spectrum antibacterial effects. For instance, compounds structurally related to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains, indicating potential as new antimicrobial agents .
Anticonvulsant Effects
Quinazolin-4(3H)-one derivatives have been investigated for their anticonvulsant properties. In experimental models, these compounds showed promise in reducing seizure duration and frequency. The presence of the amino group in this compound is believed to play a crucial role in modulating central nervous system activity, making it a candidate for developing antiepileptic drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the fluorine atom not only affects lipophilicity but also influences the compound's interaction with biological targets. Comparative studies with other quinazolinones reveal that modifications at specific positions can lead to enhanced activity against various diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Aminoquinazolin-4(3H)-one | Basic quinazolinone structure | Broad-spectrum antibacterial activity |
| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | Chlorine substitution on phenyl ring | Enhanced anticancer properties |
| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Improved lipophilicity; potential CNS activity |
| 4-Aminoquinazoline | Amino group at position 4 | Notable for antiviral activity |
The unique aspect of this compound lies in the presence of the fluorine atom, which may lead to improved binding affinities and selectivity for specific biological targets compared to other derivatives lacking such substituents .
Case Studies and Experimental Findings
Numerous studies have documented the synthesis and evaluation of quinazolinone derivatives:
- A study reported the synthesis of various quinazoline derivatives and their evaluation against Mycobacterium smegmatis, indicating significant antimicrobial activity .
- Another investigation into anticonvulsant properties highlighted how modifications in the quinazoline structure can lead to improved efficacy in seizure models .
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs differ in substituents at the C2 position, influencing physical and spectral characteristics:
Trends:
- Electron-withdrawing groups (F, Cl, Br, NO₂): Increase melting points due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
- Spectral shifts: C=O stretches vary slightly (1,673–1,689 cm⁻¹), reflecting electronic effects of substituents.
Aziridination Efficiency
CF3-Q (3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one) outperforms 4i and other analogs in stereoselective aziridination of cyclohexenols. Key findings:
- Diastereoselectivity: CF3-Q achieves >20:1 dr in aziridination due to trifluoromethyl’s steric bulk and electron-withdrawing effects, which stabilize transition states via H-bonding with allylic hydroxyls .
- Comparative performance:
- CF3-Q: 85% yield, high selectivity.
- Et-Q (ethyl substituent): Moderate yield (60%), low selectivity.
- HO-Q (hydroxypropyl substituent): Poor reactivity due to steric hindrance .
Biological Activity
3-Amino-2-(2-fluorophenyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a quinazoline core with an amino group and a fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's interaction with biological targets. This modification may lead to increased binding affinities and selectivity for specific enzymes or receptors compared to derivatives lacking such substituents.
Antibacterial Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit moderate to strong antibacterial effects against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 2-Methylquinazolin-4(3H)-one | S. aureus | 16 µg/mL |
| 4-Aminoquinazoline | Bacillus subtilis | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It exhibits significant cytotoxicity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound's IC50 values indicate that it is more potent than established chemotherapeutic agents like lapatinib in some cases .
Table 2: Cytotoxicity of Quinazolinone Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.20 ± 0.02 |
| Lapatinib | MCF-7 | 5.9 ± 0.74 |
| Compound X | A2780 | 0.14 ± 0.03 |
The mechanism of action for quinazolinone derivatives typically involves inhibition of key protein kinases involved in cancer cell proliferation and survival. Studies have shown that compounds like this compound act as ATP non-competitive inhibitors against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .
Molecular Docking Studies
Molecular docking analyses have revealed that this compound effectively binds to the active sites of these kinases, suggesting a mechanism through which it exerts its anticancer effects. For instance, docking studies indicated that it interacts favorably with the ATP-binding pocket of CDK2, demonstrating potential as a therapeutic agent in targeting cancer pathways .
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various quinazolinones on MCF-7 cells, compounds similar to this compound showed IC50 values significantly lower than lapatinib, indicating enhanced efficacy in inhibiting tumor growth .
- Antibacterial Efficacy : Another study highlighted its antibacterial activity against multidrug-resistant strains of E. coli, showcasing its potential as an alternative treatment option in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-2-(2-fluorophenyl)quinazolin-4(3H)-one?
- Methodology : The compound can be synthesized via a two-step process:
Step 1 : React anthranilic acid with 2-fluorobenzoyl chloride in pyridine to form 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one through N-acylation and dehydrative cyclization.
Step 2 : Treat the intermediate with hydrazine hydrate under reflux to induce nucleophilic attack on the lactone carbonyl, followed by intramolecular cyclization to yield the quinazolin-4(3H)-one core .
- Optimization : Microwave-assisted synthesis reduces reaction time by ~70% and improves yields compared to conventional heating (e.g., from 65% to 85% for a chlorophenyl analog) .
Q. How can structural characterization be performed for this compound?
- Techniques :
- NMR : Use - and -NMR in DMSO-d6 to confirm aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm, NH bend at ~1600 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for polymorph studies .
Q. What are the key physicochemical properties relevant to drug discovery?
- Molecular weight : 283.28 g/mol (calculated for CHFNO).
- LogP : Predicted ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- Hydrogen bond donors/acceptors : 1 donor (NH), 3 acceptors (C=O, N in quinazoline), critical for target binding .
Advanced Research Questions
Q. How do substituents at the 2-phenyl position influence biological activity?
- Structure-activity relationship (SAR) :
- Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and receptor affinity. For example, 2-(2-fluorophenyl) analogs show 3× higher NF-κB inhibition than unsubstituted derivatives .
- Bulkier substituents (e.g., -CF) may sterically hinder target binding but improve selectivity .
Q. What experimental strategies resolve contradictions in reported biological data?
- Case study : Discrepancies in antibacterial activity (e.g., MIC of 8 µg/mL vs. 32 µg/mL for similar analogs):
Validate assay conditions (e.g., broth microdilution vs. agar diffusion).
Test for efflux pump involvement using inhibitors like reserpine .
Compare pharmacokinetic profiles (e.g., plasma protein binding differences) .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Approach :
Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with kinases or DNA repair enzymes.
Use QSAR models to prioritize substituents with favorable ADMET profiles .
- Example : A 4-methoxy analog showed 90% docking score improvement for EGFR inhibition compared to the parent compound .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Issues :
- Microwave limitations : Batch size constraints; transition to continuous flow reactors for scalability .
- Purification : Column chromatography inefficiency; switch to recrystallization using ethanol/water (yield: 78%) .
Methodological Notes
- Data validation : Cross-reference spectral data with synthetic intermediates (e.g., confirm absence of unreacted 2-fluorobenzoyl chloride via -NMR) .
- Biological assays : Use positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial tests) to calibrate activity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
